Technical Whitepaper: Spectroscopic Characterization and Validation of 2-Bromo-3-fluoro-5-methylaniline
Technical Whitepaper: Spectroscopic Characterization and Validation of 2-Bromo-3-fluoro-5-methylaniline
Executive Summary
The polysubstituted aniline 2-Bromo-3-fluoro-5-methylaniline (CAS: 1039866-60-2) represents a critical scaffold in modern medicinal chemistry, particularly in the synthesis of atropisomeric kinase inhibitors and KRAS G12C covalent binders. Its unique substitution pattern—featuring an ortho-bromo handle for palladium-catalyzed cross-coupling, a meta-fluorine for metabolic stability and pKa modulation, and a methyl group for lipophilic pocket filling—makes it a high-value intermediate.
This technical guide provides a comprehensive spectroscopic profile, theoretical data validation, and rigorous experimental protocols for researchers utilizing this building block. By synthesizing cheminformatic predictions with empirical data from structural analogs, this document establishes a "Gold Standard" for identity confirmation.
Structural Analysis & Chemical Context
The steric and electronic environment of 2-Bromo-3-fluoro-5-methylaniline is defined by the interplay between the electron-donating amino/methyl groups and the electron-withdrawing halogen substituents.
Substituent Effects on Reactivity
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C1-NH₂ (Amino): Directs electrophilic aromatic substitution to the ortho (C6) and para (C4) positions, though these are already occupied or sterically crowded.
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C2-Br (Bromo): The primary site for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. Its position ortho to the amine creates significant steric bulk, often requiring specialized phosphine ligands (e.g., Xantphos, BrettPhos) for successful coupling.
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C3-F (Fluoro): Induces a strong inductive withdrawing effect (-I), deshielding adjacent nuclei in NMR.
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C5-CH₃ (Methyl): Weakly activating; provides a diagnostic singlet/doublet in proton NMR.
Comprehensive Spectroscopic Profile
The following data represents the Target Analytical Profile . Researchers should validate their synthesized or purchased lots against these expected values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Preferred for aniline solubility and exchangeable proton visibility).
Frequency: 400 MHz (
Table 1: Predicted
H NMR Data
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| NH₂ | 5.40 – 5.60 | Broad Singlet | N/A | Exchangeable protons; shift varies with concentration/water. |
| H-4 | 6.60 – 6.75 | Doublet (d) | Ortho to Fluorine; deshielded by Br/F proximity. | |
| H-6 | 6.35 – 6.50 | Singlet (s) or Broad s | Para to Fluorine (coupling usually negligible); Meta to Br. | |
| CH₃ | 2.15 – 2.25 | Singlet (s) | N/A | Benzylic methyl; may show fine splitting ( |
Expert Insight: The key diagnostic feature is the coupling of H-4 . Unlike H-6, H-4 is ortho to the fluorine atom, resulting in a distinct doublet with a coupling constant of ~9–11 Hz. If H-4 appears as a singlet, suspect regioisomer contamination (e.g., 2-bromo-5-fluoro-3-methylaniline).
Table 2: Predicted
C NMR Data (Proton Decoupled)
| Carbon | Shift ( | Splitting Pattern | Coupling ( |
| C3 (C-F) | 158.0 – 162.0 | Doublet | |
| C1 (C-NH₂) | 145.0 – 148.0 | Doublet | |
| C5 (C-Me) | 138.0 – 141.0 | Doublet | |
| C2 (C-Br) | 100.0 – 105.0 | Doublet | |
| C4 | 108.0 – 112.0 | Doublet | |
| C6 | 105.0 – 108.0 | Singlet/Small Doublet | |
| CH₃ | 20.0 – 21.5 | Singlet | N/A |
Mass Spectrometry (MS)
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Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)
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Molecular Formula: C₇H₇BrFN[1]
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Exact Mass: 202.97[1]
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Diagnostic Pattern:
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[M+H]⁺: Peaks at m/z 204.0 and 206.0.
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Isotope Ratio: The
Br and Br isotopes provide a characteristic 1:1 doublet ratio separated by 2 mass units. Absence of this 1:1 ratio indicates de-bromination or contamination.
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Infrared (IR) Spectroscopy (ATR)
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3450, 3350 cm⁻¹: N-H stretching (primary amine doublet).
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1620 cm⁻¹: N-H bending (scissoring).
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1580, 1480 cm⁻¹: Aromatic C=C ring stretches.
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1150 – 1250 cm⁻¹: C-F stretching (strong band).
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra free from aggregation artifacts, follow this solubilization protocol:
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Weigh 5–10 mg of the solid aniline into a clean vial.
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Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS as internal standard).
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Critical Step: Sonicate for 30 seconds. Polysubstituted anilines can form intermolecular H-bonds; sonication ensures monomeric species.
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Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., residual KBr/NaBr from synthesis).
Quality Control Workflow
The following Graphviz diagram outlines the logic flow for validating the identity of the compound.
Caption: Logical decision tree for the structural validation of 2-Bromo-3-fluoro-5-methylaniline, prioritizing bromine isotope confirmation and fluorine-proton coupling analysis.
Synthesis & Impurity Profiling
Common Synthetic Route
The compound is typically synthesized via the bromination of 3-fluoro-5-methylaniline .
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Reagent: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.
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Regioselectivity Challenge: The amino group strongly directs ortho/para. Since position 4 is sterically hindered by the methyl and fluorine, bromination favors position 2 (target) and position 6.
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Impurity Alert: The 2,6-dibromo analog is a common byproduct if excess NBS is used.
Distinguishing Regioisomers
The most common isomer contaminant is 4-bromo-3-fluoro-5-methylaniline .
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Differentiation: In the 4-bromo isomer, the protons are at positions 2 and 6. Both are meta to the fluorine.
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NMR Evidence: The 4-bromo isomer will show two singlets (or very small doublets,
Hz) in the aromatic region. The target molecule (2-bromo) must show one distinct doublet ( Hz) for H-4.
References
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15746684, 4-Bromo-3-fluoro-2-methylaniline. Retrieved January 29, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent additivity rules).
